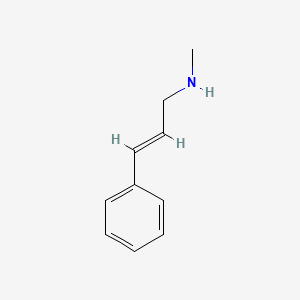

(E)-N-methyl-3-phenylprop-2-en-1-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N-methyl-3-phenylprop-2-en-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-9-5-8-10-6-3-2-4-7-10/h2-8,11H,9H2,1H3/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPMSSCVPPONDM-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60960-88-5, 83554-67-0 | |

| Record name | N-Methylcinnamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060960885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 83554-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Significance of the Cinnamylamine Core in Organic Synthesis and Medicinal Chemistry

The cinnamylamine (B1233655) scaffold, the foundational structure of (E)-N-methyl-3-phenylprop-2-en-1-amine, is a cornerstone in the fields of organic synthesis and medicinal chemistry. Its inherent chemical functionalities, including the amine group and the phenylpropene moiety, render it a versatile building block for the synthesis of a wide array of more complex molecules.

In organic synthesis, the double bond in the cinnamylamine core is susceptible to various chemical transformations, such as electrophilic additions, which allows for the introduction of diverse functional groups. rsc.org The amine group, on the other hand, can be readily modified, providing a handle for constructing a variety of derivatives.

From a medicinal chemistry perspective, the cinnamylamine core is a privileged scaffold, meaning it is a structural framework that is frequently found in biologically active compounds. Derivatives of cinnamylamine have been investigated for a range of pharmacological activities, including:

Antitumor Properties: Certain cinnamyl compounds have been synthesized and evaluated for their potential to inhibit the growth of human cancer cells. rsc.org

Antibacterial Activity: Cinnamylamine derivatives have demonstrated notable antibacterial activity against various bacterial strains. clearsynth.com

Neuroprotective Effects: The structural similarity of some cinnamylamine analogs to endogenous neurotransmitters has prompted research into their potential neuroprotective applications. cymitquimica.com

Anti-inflammatory Action: The cinnamamide (B152044) scaffold, closely related to cinnamylamine, has been utilized in the design of molecules with anti-inflammatory properties. researchgate.net

The significance of the cinnamylamine core is further underscored by its presence in the structure of established pharmaceutical agents. For instance, the antidepressant drug tranylcypromine (B92988) contains a cyclized phenylpropylamine structure, highlighting the therapeutic potential embedded within this chemical framework. The versatility and proven biological relevance of the cinnamylamine core provide a strong rationale for the focused investigation of its specific derivatives, such as this compound.

Current Research Landscape and Knowledge Gaps Pertaining to E N Methyl 3 Phenylprop 2 En 1 Amine

Despite the broad interest in the cinnamylamine (B1233655) family, the current research landscape specifically for (E)-N-methyl-3-phenylprop-2-en-1-amine is characterized by a notable scarcity of dedicated studies. While the compound is commercially available and listed in chemical databases, comprehensive investigations into its unique biological activities and synthetic pathways are limited. cymitquimica.comsigmaaldrich.com

Current Knowledge:

Chemical Identity and Properties: The fundamental chemical and physical properties, such as its molecular formula, weight, and physical state, are well-documented. nih.gov

Synthetic Intermediate: It is recognized as a potential intermediate in the synthesis of other molecules, including impurities found in the production of pharmaceuticals like Fluoxetine (B1211875) Hydrochloride. rsc.orgclearsynth.com

General Reactivity: As an alkenyl amine, its general reactivity, including the potential for electrophilic addition at the double bond and reactions involving the N-methyl group, can be inferred from the broader knowledge of this class of compounds. rsc.org

Identified Knowledge Gaps:

The primary knowledge gap is the lack of specific, in-depth research on this compound itself. The following are key areas where information is sparse:

Pharmacological Profile: There is a dearth of published studies detailing the specific pharmacological effects of this compound. Its interactions with biological targets, potential therapeutic applications, and mechanism of action remain largely unexplored.

Unique Biological Activities: While the cinnamylamine core is associated with various biological activities, the specific contribution of the N-methyl group in this compound to its biological profile has not been systematically investigated. It is unclear if this modification enhances or alters the activities seen in the parent cinnamylamine or other derivatives.

Optimized Synthetic Routes: While general methods for the synthesis of N-substituted cinnamylamines exist, there is a lack of research focused on developing and optimizing synthetic routes specifically for this compound that are efficient, scalable, and environmentally benign.

Spectroscopic and Analytical Data: Although some basic data is available, a comprehensive public repository of its spectroscopic data (e.g., detailed NMR, IR, Mass Spectrometry) and validated analytical methods for its quantification is not readily accessible.

This significant knowledge gap presents both a challenge and an opportunity for the scientific community to explore the untapped potential of this specific molecule.

Hypothesized Research Trajectories and Objectives for Comprehensive Investigation

Stereoselective and Stereospecific Synthetic Routes

The geometry of the carbon-carbon double bond and the potential for chirality in its derivatives are key considerations in the synthesis of this compound.

Asymmetric Approaches to the C=C Double Bond Geometry

Achieving the desired (E)-configuration of the double bond is crucial. Several classic and modern olefination reactions provide excellent stereocontrol.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of (E)-alkenes. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate (B1237965) ylide with an aldehyde or ketone. For the synthesis of a precursor to this compound, benzaldehyde (B42025) can be reacted with a phosphonate ester containing the aminomethyl group. The use of stabilized phosphonate carbanions generally leads to the predominant formation of the (E)-isomer. wikipedia.org

Another highly effective method for establishing the (E)-double bond is the Julia-Kocienski olefination . chem-station.comwikipedia.orgorganic-chemistry.orgmdpi.com This reaction, a modification of the original Julia olefination, involves the reaction of a phenyltetrazole (PT)-sulfone with a carbonyl compound. It is renowned for its high (E)-selectivity, which arises from the kinetically controlled diastereoselective addition of the metalated sulfone to the aldehyde, followed by a stereospecific elimination. wikipedia.org

| Method | Reactants | Key Features | Typical (E/Z) Selectivity |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Benzaldehyde, Aminomethylphosphonate | Uses a stabilized phosphonate ylide. | Predominantly (E) |

| Julia-Kocienski Olefination | Benzaldehyde, Aminomethyl-PT-sulfone | High (E)-selectivity due to kinetic control. | Excellent (E) |

Chiral Auxiliary and Organocatalytic Strategies for Enantioselective Synthesis (if applicable to chiral centers)

While this compound itself is achiral, its derivatives can possess chiral centers. The introduction of chirality is of great interest for pharmaceutical applications.

Chiral auxiliaries can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of chiral derivatives of this compound, a chiral auxiliary could be attached to the nitrogen atom of a precursor. Subsequent reactions, such as an alkylation or an addition to the double bond, would proceed with high diastereoselectivity due to the steric influence of the auxiliary. The auxiliary can then be removed to yield the enantiomerically enriched product.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. nih.govbeilstein-journals.orgnih.govresearchgate.net For instance, the asymmetric aza-Michael addition of an amine to an α,β-unsaturated aldehyde or ketone, catalyzed by a chiral secondary amine, can establish a chiral center. In the context of synthesizing a chiral derivative of the target molecule, a nucleophile could be added to a cinnamaldehyde (B126680) derivative in the presence of a chiral organocatalyst to create a stereocenter at the α- or β-position to the eventual amino group.

| Strategy | Principle | Application to Derivatives | Potential Outcome |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct stereochemistry. | Alkylation of an N-acylated cinnamylamine derivative bearing a chiral auxiliary. | Enantiomerically enriched α-substituted derivatives. |

| Organocatalysis (Aza-Michael Addition) | Use of a small chiral organic molecule to catalyze an asymmetric reaction. | Addition of a nucleophile to a cinnamaldehyde derivative catalyzed by a chiral amine. | Enantiomerically enriched derivatives with a new stereocenter. |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make chemical processes more environmentally friendly.

Solvent-Free Reactions and Alternative Solvents

One of the core principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free synthesis offers a significant environmental advantage. rsc.orgnih.gov For the synthesis of related amine compounds like propargylamines, solvent-free conditions have been successfully employed, often with the aid of heterogeneous catalysts. nih.gov Such approaches could be adapted for the synthesis of this compound, potentially through the direct reaction of cinnamaldehyde with methylamine (B109427) in the presence of a suitable catalyst under solvent-free conditions.

Biocatalysis represents another green approach, utilizing enzymes to perform chemical transformations. mdpi.comnih.govrsc.org The synthesis of cinnamylamine from cinnamaldehyde can be achieved using ω-transaminases. nih.govresearchgate.net This enzymatic process operates in an aqueous medium under mild conditions, offering a highly sustainable alternative to traditional chemical methods. nih.gov

Atom Economy and Catalyst Development

Atom economy is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.orgrsc.org Reactions with high atom economy are desirable as they generate less waste. Palladium-catalyzed allylic amination is a common method for the synthesis of allylic amines. While effective, the atom economy can be improved by careful choice of reagents and catalysts. organic-chemistry.orgtdx.cat Direct C-H activation methods are particularly atom-economical. rsc.org

The development of efficient and recyclable catalysts is central to green chemistry. For the synthesis of cinnamylamine, the use of heterogeneous catalysts is advantageous as they can be easily separated from the reaction mixture and reused. Research into metal-free catalysts and catalysts based on earth-abundant metals is also a key area of green catalyst development.

Flow Chemistry and Scalable Synthesis Considerations

For the large-scale production of this compound, particularly for pharmaceutical applications, flow chemistry offers significant advantages over traditional batch processing. nih.govmdpi.comthepharmamaster.combioprocessonline.compatheon.com

Flow chemistry involves the continuous pumping of reactants through a reactor. This allows for precise control over reaction parameters such as temperature, pressure, and reaction time. The high surface-area-to-volume ratio in flow reactors enables efficient heat transfer, which is particularly beneficial for highly exothermic or endothermic reactions. This enhanced control can lead to improved yields, higher purity, and enhanced safety, especially when dealing with hazardous reagents or unstable intermediates. mdpi.com

A multi-step synthesis of an active pharmaceutical ingredient (API) can be translated into a continuous flow process by connecting multiple reactor modules in series. nih.gov This approach minimizes manual handling and the isolation of intermediates, leading to a more streamlined and efficient manufacturing process. For the synthesis of this compound, a potential flow process could involve the continuous reaction of cinnamaldehyde with methylamine in a heated reactor, followed by an in-line reduction or purification step.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Scalability | Often requires significant process redevelopment. | More straightforward by running the system for longer times or by "numbering up" (running multiple systems in parallel). thepharmamaster.com |

| Safety | Larger volumes of reactants and intermediates can pose higher risks. | Smaller reaction volumes at any given time enhance safety. mdpi.com |

| Process Control | More challenging to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and residence time. thepharmamaster.com |

| Product Quality | Can have batch-to-batch variability. | More consistent product quality and purity. |

Exploration of Novel Precursors and Reaction Cascades

The synthesis of this compound, a valuable compound in organic synthesis, has traditionally relied on established methods such as the reductive amination of cinnamaldehyde. However, recent research has focused on the development of more efficient and atom-economical synthetic routes through the exploration of novel precursors and the implementation of reaction cascades. These advanced methodologies aim to reduce the number of synthetic steps, minimize waste, and provide access to a diverse range of derivatives.

One promising approach involves the use of multi-component reactions, which allow for the construction of complex molecules from simple starting materials in a single step. For instance, a nickel-catalyzed multicomponent coupling reaction of an alkene, an aldehyde, and an amide presents a modular and environmentally friendly protocol for assembling structurally diverse allylic amines. nih.govrsc.orgresearchgate.netsemanticscholar.org This strategy offers a significant advantage over traditional methods that often require the pre-synthesis of specific reagents. nih.govrsc.orgresearchgate.netsemanticscholar.org While not yet explicitly detailed for the direct synthesis of this compound, the principles of this methodology suggest that phenylacetylene, formaldehyde (B43269) (or a suitable equivalent), and methylamine could potentially serve as precursors in a catalytic cascade.

Another area of exploration is the development of tandem or cascade reactions that combine multiple transformations in a one-pot sequence. This approach is highly desirable from both an economic and environmental perspective, as it circumvents the need for isolating and purifying intermediates. nih.gov For example, a novel tandem strategy for the coupling of an aldehyde with either methylamine or a nitroalkane has been developed, showcasing the use of methylamine as a methylating agent to fabricate N-alkyl amines with good to excellent yields under mild conditions. researchgate.net

The direct reductive amination of cinnamaldehyde with methylamine remains a cornerstone of synthesis for the target compound. Advances in this area focus on the use of novel catalysts to improve efficiency and selectivity. Cobalt-based composite catalysts, for instance, have been shown to be effective in the amination of aromatic aldehydes. researchgate.netmdpi.com Research into various reducing agents and catalytic systems for reductive amination is ongoing, with the aim of developing greener and more cost-effective processes. organic-chemistry.org

The following table summarizes potential novel precursors and reaction cascades for the synthesis of this compound, based on analogous reactions reported in the literature.

| Reaction Type | Potential Novel Precursors | Key Transformations in Cascade | Potential Catalyst Systems | Anticipated Advantages |

|---|---|---|---|---|

| Multi-component Coupling | Phenylacetylene, Formaldehyde, Methylamine | Hydroaminomethylation, C-C bond formation | Nickel-based catalysts, Lewis acids | High atom economy, modularity, access to diverse derivatives. nih.govrsc.orgresearchgate.netsemanticscholar.org |

| Tandem Reductive Amination/N-Methylation | Cinnamaldehyde, Ammonia, Methanol | Imine formation, reduction, N-methylation | Iridium-based catalysts | One-pot synthesis from readily available materials. |

| One-Pot Reductive Amination | Cinnamaldehyde, Methylamine Hydrochloride | Imine formation, in-situ reduction | Various, including Co-composites, Thiamine HCl. researchgate.netmdpi.com | Simplified procedure, reduced waste. |

Mechanistic Studies of Allylic Amination Reactions

Allylic amination serves as a primary pathway for both the synthesis and further functionalization of structures like this compound. The mechanisms of these reactions are heavily dependent on the catalytic system employed. Various transition metals, including palladium, iridium, molybdenum, and copper, are known to catalyze such transformations, each operating through a distinct mechanistic cycle. organic-chemistry.org

Palladium-catalyzed reactions, for instance, can proceed via several pathways. One prominent mechanism is the Tsuji-Trost-type amination, which involves the reaction of an allylic electrophile (like an allylic acetate (B1210297) or carbonate) with the amine. organic-chemistry.org Alternatively, modern approaches utilize direct C(sp³)–H activation at the allylic position of an unactivated olefin, followed by nucleophilic amination. organic-chemistry.org This latter pathway is particularly relevant for transformations of parent alkenes into allylic amines.

Molybdenum-catalyzed systems offer a more direct, atom-economical route via the dehydrative allylation of allylic alcohols with amines. organic-chemistry.org In this process, the molybdenum catalyst activates the alcohol, facilitating its departure as water and subsequent nucleophilic attack by the amine.

The table below summarizes various catalytic approaches to allylic amination relevant to the transformation of compounds like this compound.

| Catalyst System | Substrates | Key Mechanistic Feature | Regio/Stereoselectivity |

| Pd(OAc)₂ / Phosphine Ligand | Olefin + Amine | Allylic C-H Activation | High Regio- and Stereoselectivity |

| Ir-Complex / Polar Solvent | Allylic Carbonate + Amine | Formation of π-allyl Iridium Intermediate | High selectivity for branched amines |

| MoO₃/TiO₂ | Allyl Alcohol + Amine | Dehydrative Coupling | Good yields, reusable catalyst |

| Cu(I) Complexes | Olefin + Nitrosoarene | Formation of (η³-allyl)Cu Intermediate | Distinctive Regioselectivity |

Investigation of Stereochemical Control in Chemical Transformations

Controlling stereochemistry in reactions involving this compound is crucial, particularly when generating chiral centers. Stereocontrol can be exerted through several mechanisms, including substrate control, auxiliary control, or catalyst control.

A key feature of the target molecule is the phenyl group, which can play a direct role in stereochemical outcomes through non-covalent interactions. In transition states, attractive interactions such as CH–π interactions between the phenyl ring and other parts of the reacting molecules can stabilize one stereoisomeric pathway over another. This form of substrate-controlled stereodirection can favor the formation of specific diastereomers in reactions like cycloadditions or epoxidations.

Furthermore, the synthesis of enantiomerically enriched allylic amines often relies on nucleophilic addition reactions to imines. nih.gov By using chiral auxiliaries on the nitrogen or employing chiral catalysts, it is possible to achieve high levels of stereoselectivity. For example, iridium-catalyzed C-C bond-forming hydrogenation can produce chiral allylic amines with high enantiomeric excess. nih.gov The choice of a chiral ligand on the metal center dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer.

Kinetic Analysis of Degradation Pathways and Stability

The stability of this compound is a critical parameter, and its degradation can be investigated under various stress conditions, such as exposure to heat, light, or oxidizing agents. Kinetic analysis of these degradation processes provides essential data on the compound's shelf-life and potential transformation products.

Degradation reactions of organic molecules often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the parent compound. The fundamental equation for this model is:

ln([A]t / [A]₀) = -kt

where [A]t is the concentration at time t, [A]₀ is the initial concentration, and k is the pseudo-first-order rate constant. From the rate constant, the half-life (t½) of the compound under specific conditions can be calculated as t½ = 0.693 / k.

A hypothetical kinetic study on the oxidative degradation of this compound might yield data similar to that presented in the interactive table below. Such studies would likely reveal that degradation rates increase with temperature and oxidant concentration. Potential degradation pathways could include oxidation of the double bond, N-demethylation, or oxidation of the allylic carbon.

| Condition | Temperature (°C) | Oxidant Conc. (mM) | Rate Constant, k (s⁻¹) | Half-life, t½ (min) |

| 1 | 40 | 10 | 1.5 x 10⁻⁵ | 770 |

| 2 | 40 | 20 | 3.1 x 10⁻⁵ | 373 |

| 3 | 60 | 10 | 4.5 x 10⁻⁵ | 257 |

| 4 | 60 | 20 | 9.2 x 10⁻⁵ | 126 |

Catalytic Activation and Deactivation Mechanisms Involving the Amine Functionality

The secondary amine group in this compound is a key functional handle that can participate in catalysis but also lead to catalyst deactivation. As a Lewis base, the amine can coordinate to a metal center, potentially activating the catalyst or the substrate.

However, this interaction can also be detrimental. In the context of organocatalysis, secondary amines are known to be susceptible to deactivation through undesired side reactions. One well-documented pathway is the formation of off-cycle intermediates via aldol (B89426) reactions, which can block the catalyst's active site. figshare.comresearchgate.net

In transition-metal catalysis, the amine can be directly involved in catalyst deactivation. Studies on related amine compounds have shown that processes such as C-H bond activation at a position alpha to the nitrogen, followed by C-N bond cleavage, can occur. researchgate.net This leads to the irreversible modification of the amine and the formation of inactive metal complexes. Another potential deactivation route involves the amine acting as a nucleophile, leading to the ring-opening of coordinated solvents like THF or other deleterious reactions that degrade the catalytic system. researchgate.net Therefore, while the amine functionality is essential for the molecule's intended reactivity, it also represents a potential liability for the stability and longevity of catalytic systems.

Sophisticated Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment of E N Methyl 3 Phenylprop 2 En 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Stereochemical Assignments

High-resolution NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and confirming the covalent framework of (E)-N-methyl-3-phenylprop-2-en-1-amine.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment reveals proton-proton couplings. For the title compound, COSY would show correlations between the vinyl protons, and between the vinyl protons and the methylene (B1212753) protons. Specifically, a cross-peak would be expected between the proton at the C1 position and the proton at the C2 position, as well as between the proton at the C2 position and the proton at the C3 position.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the N-methyl protons would correlate with the N-methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular structure. For example, the N-methyl protons would show a correlation to the C1 carbon, and the aromatic protons would show correlations to other carbons within the phenyl ring.

| Proton (¹H) | Expected Chemical Shift (ppm) | COSY Correlations | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |

| Phenyl-H | 7.20-7.40 | Phenyl-H | Phenyl-C | Phenyl-C |

| C3-H | 6.50-6.70 | C2-H | C3 | C1, C2, Phenyl-C |

| C2-H | 6.20-6.40 | C3-H, C1-H | C2 | C1, C3, Phenyl-C |

| C1-H₂ | 3.20-3.40 | C2-H, NH | C1 | C2, C3, N-CH₃ |

| N-CH₃ | 2.40-2.60 | NH | N-CH₃ | C1 |

This table presents expected NMR data based on analogous structures.

The stereochemistry of the C2=C3 double bond is a critical feature of the molecule. Nuclear Overhauser Effect SpectroscopY (NOESY) and Rotating-frame Overhauser Effect SpectroscopY (ROESY) are powerful NMR techniques that probe the spatial proximity of protons.

For this compound, the key to confirming the E configuration is the observation of a NOE/ROE correlation between the proton at C3 and the protons of the phenyl ring, and a lack of significant correlation between the protons at C2 and C3. In the E isomer, the C3 proton and the phenyl ring are on the same side of the double bond, leading to a through-space interaction that is detectable by NOESY or ROESY. Conversely, in the Z isomer, the C2 and C3 protons would be in closer proximity.

Advanced Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a particular mass-to-charge ratio and inducing its fragmentation to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, a primary fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for amines. This would result in the formation of a stable resonance-stabilized cation.

Expected Fragmentation Pattern:

| Precursor Ion (m/z) | Proposed Fragment Structure | Fragment Ion (m/z) |

| 147 | [C₁₀H₁₃N]⁺ | 115, 91, 44 |

| 115 | [C₉H₇]⁺ (indenyl cation) | - |

| 91 | [C₇H₇]⁺ (tropylium cation) | - |

| 44 | [C₂H₆N]⁺ | - |

This table presents a plausible fragmentation pattern based on general principles of mass spectrometry.

High-resolution mass spectrometry measures the mass-to-charge ratio with very high accuracy, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₀H₁₃N, the expected exact mass would be calculated and compared to the experimentally determined mass. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.

Calculated Exact Mass: 147.1048

Observed Exact Mass (Hypothetical): 147.1050 (within 1.4 ppm error)

This level of accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. These two techniques are often complementary.

FT-IR Spectroscopy: In FT-IR, the absorption of infrared radiation by the molecule is measured. Polar bonds, such as the N-H bond (if a secondary amine proton is present) and the C-N bond, are expected to show strong absorptions. The aromatic C-H and C=C stretching vibrations will also be visible.

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light. Non-polar bonds with a change in polarizability during vibration, such as the C=C double bond and the aromatic ring breathing modes, typically give rise to strong Raman signals.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive identification of the functional groups within this compound. The trans-alkene C-H out-of-plane bending vibration, typically observed around 960-980 cm⁻¹ in the IR spectrum, would be a key indicator of the E configuration of the double bond.

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3000-3100 | 3000-3100 | Stretching |

| Alkene C-H | 3010-3040 | 3010-3040 | Stretching |

| Aliphatic C-H | 2800-3000 | 2800-3000 | Stretching |

| C=C (alkene) | 1640-1680 | 1640-1680 (strong) | Stretching |

| C=C (aromatic) | 1450-1600 | 1450-1600 (strong) | Stretching |

| C-N | 1020-1250 | 1020-1250 | Stretching |

| C-H bend (trans-alkene) | 960-980 | Weak | Out-of-plane bending |

This table presents expected vibrational frequencies based on characteristic group frequencies.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

The determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and quality control. For amines such as this compound, which possesses a stereogenic center, chiral High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for quantifying the enantiomeric excess (e.e.). This method allows for the precise separation and quantification of the individual enantiomers.

Direct enantioseparation of amines on chiral stationary phases (CSPs) can sometimes be challenging due to the basic nature of the amino group, which can lead to strong interactions with the stationary phase, resulting in poor peak shape and resolution. A common and effective strategy to overcome this is the derivatization of the amine with an achiral reagent to form diastereomers, or more frequently, the introduction of a protecting group to modulate the analyte's interaction with the CSP. The tert-butoxycarbonyl (Boc) group is a widely used protecting group that can enhance chiral recognition on polysaccharide-based CSPs.

Research Findings: A Representative Method

In the absence of published specific chiral separation data for this compound, a representative method can be detailed based on the established success of separating structurally similar N-protected allylic amines on polysaccharide-based chiral stationary phases. Polysaccharide derivatives, such as those based on amylose (B160209) and cellulose, are renowned for their broad applicability and high enantioselectivity for a wide range of chiral compounds, including N-protected amines.

A typical approach involves the use of a normal-phase mobile system, which generally consists of a non-polar solvent such as hexane (B92381) and a polar alcohol modifier like 2-propanol (isopropanol). The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP, thereby influencing retention and selectivity.

The following data table illustrates the expected chromatographic results for the separation of the enantiomers of N-Boc protected this compound on a cellulose-based CSP.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 9.78 min |

| Separation Factor (α) | 1.18 |

| Resolution (Rs) | 2.15 |

The separation factor (α) greater than 1 indicates that the CSP is able to differentiate between the two enantiomers, and a resolution value (Rs) greater than 1.5 signifies a baseline separation, which is ideal for accurate quantification. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula:

e.e. (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

This approach, combining N-protection with the use of a polysaccharide-based CSP, represents a robust and reliable strategy for the determination of the enantiomeric excess of this compound.

Computational Chemistry and Theoretical Investigations of E N Methyl 3 Phenylprop 2 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical characteristics. For (E)-N-methyl-3-phenylprop-2-en-1-amine, such calculations can elucidate its reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. numberanalytics.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a large HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net

While specific FMO calculations for this compound are not extensively published, data from similar aromatic compounds can provide illustrative examples of what such an analysis would reveal. Density Functional Theory (DFT) calculations, often at the B3LYP/6-311G(d,p) level, are commonly used to compute these parameters. bhu.ac.innih.gov The HOMO is typically distributed over the electron-rich regions, such as the phenyl ring and the double bond, while the LUMO is often located over the areas that can accept electron density.

Table 1: Illustrative Frontier Molecular Orbital Parameters This table presents typical parameters obtained from FMO analysis. Specific values for this compound would require dedicated computational studies.

| Parameter | Description | Expected Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO. | A smaller gap suggests higher reactivity. numberanalytics.com |

The Molecular Electrostatic Potential (MEP or ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The ESP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential, shown in red or yellow, are associated with an excess of electrons and are susceptible to electrophilic attack. researchgate.net These areas often correspond to lone pairs on electronegative atoms like nitrogen or oxygen. researchgate.net Regions of positive electrostatic potential, colored blue, are electron-deficient and represent sites for potential nucleophilic attack. researchgate.net Green areas indicate regions of neutral potential. researchgate.net

For this compound, an ESP map would likely show a negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a primary site for electrophilic attack or protonation. The phenyl ring's π-system would also display regions of negative potential above and below the plane of the ring. Positive potentials (blue) would be expected around the hydrogen atoms, particularly the one attached to the nitrogen atom.

Table 2: Interpreting Electrostatic Potential Surface Maps

| Color Code | Electrostatic Potential | Predicted Reactivity |

| Red/Yellow | Negative | Site for electrophilic attack. researchgate.net |

| Blue | Positive | Site for nucleophilic attack. researchgate.net |

| Green | Near-Zero/Neutral | Low reactivity. |

Density Functional Theory (DFT) Studies of Conformational Preferences and Torsional Barriers

Density Functional Theory (DFT) is a widely used computational method for investigating the geometries and energies of molecules. nih.gov For a flexible molecule like this compound, DFT can be used to perform a conformational analysis to identify the most stable arrangements (conformers) of the atoms.

This analysis involves systematically rotating the molecule around its single bonds (e.g., the C-C and C-N single bonds) and calculating the corresponding energy to generate a potential energy surface. researchgate.net The points on this surface with the lowest energy correspond to the most stable conformers. The energy differences between these stable conformers and the transition states (energy maxima) between them represent the torsional or rotational barriers. These barriers determine how easily the molecule can convert between different conformations. For phenylethylamine derivatives, DFT studies have been used to determine the relative stabilities of different conformers. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations typically model molecules in a static state (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. chemrxiv.org MD simulations model the movements of atoms and molecules based on classical mechanics, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules. nih.gov

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds form and break over time. This is crucial for understanding the molecule's solubility and how its conformation might change in a solution compared to the gas phase. Parameters like the Root Mean Square Deviation (RMSD) can be used to assess the stability of the molecule's conformation throughout the simulation. mdpi.com

Computational Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure. DFT and Time-Dependent DFT (TD-DFT) are commonly employed for this purpose. nih.govnih.gov

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. nih.gov

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes.

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic transitions of a molecule, providing information about its absorption wavelengths in the UV-Vis spectrum. nih.gov

Table 3: Computationally Predicted Spectroscopic Data This table illustrates the types of data generated from computational spectroscopy. Values are highly dependent on the level of theory and basis set used.

| Spectroscopic Technique | Calculated Parameter | Application |

| NMR | Chemical Shifts (ppm) | Structural elucidation and confirmation. nih.gov |

| FT-IR / FT-Raman | Vibrational Frequencies (cm⁻¹) | Identification of functional groups and vibrational modes. |

| UV-Visible | Absorption Wavelength (λmax) | Prediction of electronic transitions. |

In Silico Modeling of Potential Biological Interactions

In silico modeling encompasses a range of computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govnih.gov Given that many phenylpropanoid and amine compounds exhibit biological activity, these methods are relevant for assessing the potential of this compound as a pharmacologically active agent.

Molecular Docking: This technique predicts the preferred orientation of a molecule (ligand) when bound to a receptor to form a stable complex. researchgate.net Docking algorithms score different binding poses to estimate the strength of the interaction (binding affinity). This can be used to screen for potential biological targets or to understand how the molecule might inhibit an enzyme.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run on the ligand-receptor complex to assess its stability and dynamics over time. mdpi.comnih.gov These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the binding and can provide a more accurate estimation of binding free energy. mdpi.com Such studies are crucial in rational drug design and for understanding the molecular basis of a compound's biological activity. nih.gov

Biological Activity Profiling and Mechanistic Investigation of E N Methyl 3 Phenylprop 2 En 1 Amine

In Vitro Assays for Preliminary Pharmacological Screening

A preliminary pharmacological screening of (E)-N-methyl-3-phenylprop-2-en-1-amine would be essential to identify its potential therapeutic applications. This would involve a battery of in vitro assays to assess its activity across a range of biological targets. Based on the activities of structurally related cinnamylamine (B1233655) and cinnamaldehyde (B126680) derivatives, a logical starting point would be to investigate its antimicrobial, cytotoxic, and antioxidant properties.

Antimicrobial Activity: The compound would be screened against a panel of pathogenic bacteria and fungi using standard microdilution techniques to determine the minimum inhibitory concentration (MIC).

Cytotoxic Activity: The potential anti-cancer effects would be evaluated by screening the compound against a panel of human cancer cell lines, such as those from breast (MCF-7), lung (A549), and colon (HT-29) cancers. The half-maximal inhibitory concentration (IC50) would be determined using an MTT assay.

Antioxidant Activity: The antioxidant potential would be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.

The following table illustrates the type of data that would be generated from such a preliminary screening:

| Assay Type | Target | Metric | Hypothetical Value |

| Antimicrobial | Staphylococcus aureus | MIC | 32 µg/mL |

| Antimicrobial | Escherichia coli | MIC | 64 µg/mL |

| Antimicrobial | Candida albicans | MIC | >128 µg/mL |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | 15 µM |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 25 µM |

| Cytotoxicity | HT-29 (Colon Cancer) | IC50 | 40 µM |

| Antioxidant | DPPH Scavenging | EC50 | 50 µM |

| Antioxidant | ABTS Scavenging | EC50 | 75 µM |

Investigation of Specific Target Interactions at the Molecular and Cellular Level

Following the preliminary screening, further investigations would be necessary to elucidate the specific molecular and cellular mechanisms underlying the observed activities of this compound.

Given the structural similarity of the compound to certain biogenic amines, its potential interaction with neurotransmitter receptors would be a key area of investigation. A receptor binding assay panel would be employed to screen for affinity to a wide range of receptors, including but not limited to dopaminergic, serotonergic, and adrenergic receptors.

The following table provides a hypothetical selectivity profile:

| Receptor Target | Binding Affinity (Ki) |

| Dopamine (B1211576) D2 | 85 nM |

| Dopamine D3 | 120 nM |

| Serotonin 5-HT2A | 500 nM |

| Adrenergic α1 | >1000 nM |

| Adrenergic α2 | >1000 nM |

These hypothetical results would suggest a moderate and somewhat selective affinity for dopamine D2 and D3 receptors, warranting further investigation into its functional activity at these targets (i.e., whether it acts as an agonist or antagonist).

The structural features of this compound also suggest it could be an inhibitor of certain enzymes, such as monoamine oxidases (MAOs), which are involved in the metabolism of neurotransmitters. Enzyme inhibition assays would be conducted to determine the IC50 values for MAO-A and MAO-B.

A hypothetical data set for enzyme inhibition is presented below:

| Enzyme Target | IC50 | Mechanism of Inhibition |

| MAO-A | 2.5 µM | Competitive |

| MAO-B | 10 µM | Competitive |

These illustrative findings would indicate that the compound is a moderately potent inhibitor of MAO-A and MAO-B, with some selectivity for MAO-A.

To understand how this compound enters cells and where it localizes, cellular uptake and subcellular localization studies would be performed. This could involve synthesizing a fluorescently labeled version of the compound and using confocal microscopy to visualize its distribution within cells over time. The mechanisms of uptake (e.g., passive diffusion, active transport) could be probed using various inhibitors of cellular transport processes.

Modulation of Biochemical Pathways and Signaling Cascades

Based on the initial findings, the effect of this compound on key signaling pathways would be investigated. For instance, given the potential cytotoxic and anti-inflammatory activities of related compounds, its effect on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway would be of interest. This could be assessed by measuring the phosphorylation of key proteins in the pathway and the nuclear translocation of NF-κB subunits in response to treatment with the compound.

In Vivo Pharmacological Efficacy and Mechanistic Elucidation

The in vivo efficacy of this compound would be evaluated in relevant animal models based on the in vitro findings. For example, if the compound shows significant neuroprotective potential in vitro, its efficacy could be tested in a rodent model of neurodegeneration, such as the scopolamine-induced amnesia model. Key outcome measures would include behavioral assessments (e.g., Morris water maze) and post-mortem analysis of brain tissue for markers of neuroinflammation and neuronal damage.

Structure Activity Relationship Sar Studies of E N Methyl 3 Phenylprop 2 En 1 Amine Analogs

Systematic Structural Modifications at the Phenyl, Propene, and Amine Moieties

The fundamental structure of (E)-N-methyl-3-phenylprop-2-en-1-amine offers multiple points for chemical modification to probe its interaction with biological targets. These modifications can be broadly categorized into changes in the aromatic phenyl ring, the propene linker, and the terminal amine group.

Phenyl Moiety Modifications:

Substituents on the phenyl ring can significantly impact the electronic and steric properties of the molecule, which in turn can affect its binding affinity and selectivity for its biological target. For instance, in related compounds such as chalcones, the presence and position of electron-donating or electron-withdrawing groups on the aromatic ring are known to modulate their MAO inhibitory activity. nih.gov

Generally, the introduction of small, lipophilic groups at the para-position of the phenyl ring can enhance activity. Conversely, bulky substituents may introduce steric hindrance, potentially reducing binding affinity. The electronic nature of the substituent is also critical; electron-withdrawing groups like halogens or nitro groups can alter the electron density of the aromatic ring and influence interactions with the active site of an enzyme.

To illustrate potential SAR trends, the following table presents hypothetical data based on common observations in related compound series:

| Compound ID | Phenyl Ring Substituent | Relative Potency (%) |

| 1 | H (Unsubstituted) | 100 |

| 2 | 4-CH₃ | 120 |

| 3 | 4-OCH₃ | 115 |

| 4 | 4-Cl | 150 |

| 5 | 4-NO₂ | 90 |

| 6 | 2,4-diCl | 180 |

| 7 | 3,4,5-triOCH₃ | 75 |

Propene Moiety Modifications:

Furthermore, the introduction of substituents on the propene chain, such as a methyl group, could introduce a chiral center and influence stereochemical interactions with the target.

Amine Moiety Modifications:

The basicity and steric bulk of the amine group are critical for its interaction with biological targets, often involving hydrogen bonding or ionic interactions. Modification of the N-methyl group to other alkyl groups can probe the steric tolerance of the binding pocket. For instance, increasing the size of the alkyl substituent (e.g., to N-ethyl or N-propyl) might lead to a decrease in activity if the binding pocket is sterically constrained. Conversely, demethylation to the primary amine could alter the pKa and hydrogen bonding capacity.

A hypothetical SAR for the amine moiety is presented below:

| Compound ID | Amine Substituent | Relative Potency (%) |

| 8 | -NHCH₃ | 100 |

| 9 | -NH₂ | 85 |

| 10 | -N(CH₃)₂ | 70 |

| 11 | -NHC₂H₅ | 90 |

| 12 | -N-cyclopropyl | 110 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For analogs of this compound, a QSAR study would typically involve the calculation of a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters.

The development of a robust QSAR model follows several key steps:

Data Set Preparation: A series of analogs with a wide range of biological activities is required.

Descriptor Calculation: Molecular descriptors such as logP (lipophilicity), molar refractivity (steric effects), and Hammett constants (electronic effects) are calculated for each analog.

Model Building: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to generate a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

For cinnamylamine-related structures, QSAR studies have indicated that lipophilicity and electronic properties are often key determinants of activity. mdpi.com A hypothetical QSAR equation for a series of this compound analogs might take the following form:

log(1/IC₅₀) = alogP - bσ + c*MR + d

Where:

IC₅₀ is the concentration required for 50% inhibition of a target.

logP represents the lipophilicity of the compound.

σ is the Hammett constant, representing the electronic effect of phenyl substituents.

MR is the molar refractivity, representing steric bulk.

a, b, c, and d are coefficients determined by the regression analysis.

Such models can be used to predict the activity of novel, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.gov

Pharmacophore Elucidation and Ligand-Based Drug Design Concepts

Pharmacophore modeling is a powerful tool in ligand-based drug design, where the three-dimensional arrangement of essential chemical features required for biological activity is identified. mdpi.com For a series of this compound analogs, a pharmacophore model would likely consist of:

An aromatic/hydrophobic feature corresponding to the phenyl ring.

A hydrogen bond acceptor/donor feature associated with the amine group.

Potentially a hydrophobic feature for the propene linker.

The development of a pharmacophore model typically involves aligning a set of active molecules and identifying common chemical features. This model can then be used as a 3D query to screen large chemical databases for novel compounds that possess the desired pharmacophoric features but may have a different chemical scaffold. nih.gov

For cinnamylamine-related structures, the cinnamyl group itself is considered an important pharmacophore for MAO-B inhibition. mdpi.com A representative pharmacophore model for a series of analogs might include specific distances and angles between the identified features, providing a template for the design of new inhibitors.

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, as biological systems are inherently chiral. nih.gov While this compound itself is not chiral, modifications to the propene or amine moieties can introduce chiral centers.

For instance, the introduction of a substituent on the propene chain would create a stereocenter, leading to the existence of enantiomers. These enantiomers can exhibit significantly different biological activities and selectivities due to their differential interactions with the chiral binding site of a protein. One enantiomer may fit optimally into the binding pocket, leading to high potency, while the other may have a weaker interaction or even bind to a different target altogether.

The orientation of substituents, such as the N-methyl group in related bicyclic systems, has been shown to modulate biological activity by influencing the ligand's conformation and how it fits into the protein binding pocket. nih.gov Therefore, for any chiral analogs of this compound, it is essential to separate and individually test each enantiomer to fully understand the stereochemical requirements for optimal biological activity.

Applications of E N Methyl 3 Phenylprop 2 En 1 Amine As a Versatile Synthetic Intermediate

Participation in Multi-Component Reactions for Complex Molecule Synthesis

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov While specific examples detailing the participation of (E)-N-methyl-3-phenylprop-2-en-1-amine in MCRs are not extensively documented in the literature, its structural motifs suggest its potential as a valuable component in such reactions.

The secondary amine functionality of this compound allows it to readily form iminium ions in the presence of an aldehyde or ketone. These iminium ions are key intermediates in a variety of MCRs, including the Mannich and Ugi reactions. nih.gov In a hypothetical Mannich-type reaction, this compound could react with an aldehyde and a carbon nucleophile to generate a more complex amine, introducing the cinnamyl group into the final product.

Furthermore, the alkene moiety could potentially participate in cycloaddition reactions, such as the aza-Diels-Alder reaction, which can be considered a formal MCR. In such a reaction, an imine (acting as the dienophile) reacts with a diene to form a tetrahydropyridine (B1245486) ring system. While our title compound is not an imine, it can be a precursor to one. The versatility of cinnamylamines in these types of reactions highlights the potential for this compound to be a key ingredient in the synthesis of diverse heterocyclic scaffolds.

Table 1: Potential Multi-Component Reactions Involving this compound

| Reaction Type | Potential Role of this compound | Resulting Scaffold |

| Mannich Reaction | Amine component | β-Amino carbonyl compounds |

| Ugi Reaction | Amine component | α-Acylamino carboxamides |

| Aza-Diels-Alder | Precursor to imine dienophile | Tetrahydropyridines |

Derivatization Strategies for the Creation of Novel Scaffolds

The chemical reactivity of this compound at both the secondary amine and the alkene positions provides ample opportunities for derivatization to create novel molecular scaffolds. These new structures can be screened for various biological activities, contributing to drug discovery efforts.

The secondary amine is a nucleophilic center that can undergo a variety of transformations:

N-Alkylation and N-Arylation: Introduction of different alkyl or aryl groups can modulate the steric and electronic properties of the molecule, influencing its biological activity.

Acylation: Reaction with acyl chlorides or anhydrides yields amides, which are common functional groups in many pharmaceuticals.

Sulfonylation: The formation of sulfonamides is another common derivatization strategy in medicinal chemistry.

The carbon-carbon double bond offers another site for modification:

Epoxidation: The formation of an epoxide introduces a reactive three-membered ring that can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation: The addition of two hydroxyl groups across the double bond increases the polarity and hydrogen-bonding capacity of the molecule.

Cycloaddition Reactions: As mentioned earlier, [3+2] and [4+2] cycloaddition reactions can be employed to construct five- and six-membered rings, respectively, leading to complex polycyclic structures.

These derivatization strategies can be used in combination to generate large libraries of compounds with diverse structures for high-throughput screening.

Role in the Synthesis of Biologically Active Compounds and Natural Product Analogs

This compound is a known intermediate in the synthesis of fluoxetine (B1211875) hydrochloride, a widely used antidepressant. pharmaffiliates.comclearsynth.com This highlights its importance in the pharmaceutical industry.

Beyond its role in fluoxetine synthesis, the N-methylcinnamylamine scaffold is a recurring motif in various biologically active natural products, particularly alkaloids. The N-methyl group is a common feature in many alkaloids, and its presence in this compound makes it an attractive starting material for the synthesis of natural product analogs. For instance, N-methylation has been shown to enhance the butyrylcholinesterase inhibitory activity of norbelladine (B1215549) derivatives, which are precursors to a wide range of Amaryllidaceae alkaloids. nih.gov This suggests that incorporating the N-methylcinnamyl moiety into other molecular frameworks could be a promising strategy for developing new therapeutic agents.

The synthesis of analogs of N-methylated alkaloids such as ephedrine (B3423809) or cathinone (B1664624) could potentially be explored starting from this compound, although this would require significant chemical modifications. The core structure, however, provides a valuable starting point for the introduction of further complexity and functionality.

Table 2: Examples of Biologically Active Compound Classes with Structural Similarities

| Compound Class | Key Structural Feature | Potential Synthetic Connection |

| Phenylpropylamines | Phenylpropylamine backbone | Direct precursor |

| N-methylated Alkaloids | N-methyl group | Source of the N-methyl moiety |

| Cinnamic Acid Derivatives | Cinnamoyl scaffold | Can be derived from or lead to this class |

Catalytic Applications in Organic Transformations

While this compound itself is not widely reported as a catalyst, its structural features suggest potential applications in organocatalysis. Chiral secondary amines are known to be effective organocatalysts for a variety of asymmetric transformations, often proceeding through enamine or iminium ion intermediates.

If this compound were to be resolved into its enantiomers, it could potentially be used as a chiral catalyst or as a precursor for the synthesis of more complex chiral ligands for metal-catalyzed reactions. For instance, chiral N-methylated amino acids have been shown to be effective organocatalysts in the enantioselective reduction of ketimines. This opens up the possibility of developing novel catalysts based on the N-methylcinnamylamine scaffold.

Furthermore, the cinnamylamine (B1233655) framework can be incorporated into larger ligand structures for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and the phenyl and alkene groups can be modified to tune the steric and electronic properties of the ligand, thereby influencing the outcome of the catalytic reaction. While this remains a prospective application, the versatility of the molecule makes it a promising candidate for future research in catalysis.

Environmental Fate, Degradation Pathways, and Ecotoxicological Considerations of E N Methyl 3 Phenylprop 2 En 1 Amine

Photolytic and Hydrolytic Degradation Pathways

Photolytic Degradation:

Direct photolysis, the breakdown of a chemical by direct absorption of light, is a potential degradation pathway for (E)-N-methyl-3-phenylprop-2-en-1-amine. The presence of the phenyl group and the conjugated double bond suggests that the molecule could absorb ultraviolet (UV) radiation present in sunlight. Aromatic amines are known to undergo photo-oxidation, which can lead to the formation of various transformation products. The N-methyl group can also be susceptible to photochemical N-dealkylation.

Indirect photolysis, involving reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), is likely to be a more significant degradation pathway in the aquatic environment and the atmosphere. The rate of these reactions would depend on the concentration of these reactive species and the specific reaction rate constants, which are currently unavailable for this compound.

Hydrolytic Degradation:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Generally, amines are resistant to hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in amines is stable and not readily cleaved by water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

| Degradation Pathway | Potential Significance for this compound | Influencing Factors |

| Direct Photolysis | Possible, due to UV absorption by the phenyl group and conjugated double bond. | Wavelength and intensity of sunlight, quantum yield of the compound. |

| Indirect Photolysis | Likely to be a significant pathway in water and air. | Concentration of hydroxyl radicals, ozone, and other reactive species. |

| Hydrolysis | Expected to be insignificant under normal environmental pH conditions. | pH, temperature. |

Biodegradation Mechanisms in Various Environmental Matrices

Biodegradation is a critical process that determines the persistence of organic compounds in the environment. While specific studies on this compound are lacking, the biodegradation of similar compounds provides insights into its potential metabolic pathways in soil, water, and sediment.

Aerobic Biodegradation:

In aerobic environments, microorganisms are likely to initiate the degradation of this compound through several potential pathways:

N-demethylation: The N-methyl group can be enzymatically removed to form (E)-3-phenylprop-2-en-1-amine (cinnamylamine).

Oxidation of the amino group: The amine functional group can be oxidized, potentially leading to the formation of corresponding aldehydes or carboxylic acids.

Hydroxylation of the aromatic ring: The phenyl group can be hydroxylated, a common initial step in the aerobic degradation of aromatic compounds.

Cleavage of the propene chain: The double bond in the propene chain can be a site for enzymatic attack, leading to the breakdown of the side chain.

Anaerobic Biodegradation:

Under anaerobic conditions, the degradation of this compound is expected to be slower than under aerobic conditions. The potential pathways may involve reductive processes.

| Environmental Matrix | Potential Biodegradation Rate | Key Microbial Processes |

| Soil | Moderate to slow, depending on microbial population and soil conditions. | Aerobic respiration, potential for cometabolism. |

| Water | Moderate, influenced by nutrient availability and microbial density. | Aerobic degradation in the water column. |

| Sediment | Slow, particularly under anaerobic conditions. | Anaerobic respiration, reductive deamination. |

Identification and Characterization of Environmental Transformation Products

Without experimental data, the identification of specific environmental transformation products of this compound remains speculative. Based on the degradation pathways of analogous compounds, a number of potential transformation products can be proposed.

Potential Photolytic and Hydrolytic Transformation Products:

Photodegradation: Could lead to the formation of various oxidized and fragmented products, including hydroxylated derivatives and products of N-dealkylation.

Hydrolysis: As hydrolysis is not expected to be significant, the formation of hydrolytic transformation products is unlikely.

Potential Biodegradation Transformation Products:

(E)-3-phenylprop-2-en-1-amine (Cinnamylamine): Resulting from N-demethylation.

Cinnamic acid and Benzoic acid: Formed through oxidation of the side chain and subsequent cleavage.

Phenolic compounds: Arising from the hydroxylation of the aromatic ring.

| Potential Transformation Product | Likely Formation Pathway | Environmental Significance |

| (E)-3-phenylprop-2-en-1-amine | Biodegradation (N-demethylation) | May have its own toxicity profile and environmental fate. |

| Cinnamic acid | Biodegradation (Oxidation) | Generally considered to be readily biodegradable. |

| Benzoic acid | Biodegradation (Oxidation) | A common intermediate in the degradation of aromatic compounds. |

| Phenolic derivatives | Biodegradation (Hydroxylation) | Can have higher toxicity than the parent compound. |

Potential for Bioaccumulation and Environmental Mobility

Bioaccumulation:

The bioaccumulation potential of a chemical is often estimated using its octanol-water partition coefficient (Log Kow). A higher Log Kow value generally indicates a greater potential for a chemical to accumulate in the fatty tissues of organisms. While an experimental Log Kow for this compound is not available, it can be estimated using computational models. Given its structure, the Log Kow is likely to be in a range that suggests a low to moderate potential for bioaccumulation. As a secondary amine, the compound can be ionized at environmental pH, which would decrease its partitioning into lipids and thus reduce its bioaccumulation potential.

Environmental Mobility:

The mobility of a chemical in the environment, particularly in soil, is often assessed by its soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates that the chemical is more likely to be mobile in soil and leach into groundwater, while a high Koc value suggests it will be more strongly adsorbed to soil particles and less mobile. For ionizable compounds like amines, the Koc can be influenced by the pH of the soil and water. As a base, this compound will be protonated at acidic to neutral pH, and this cationic form would be expected to sorb to negatively charged soil components like clay and organic matter, reducing its mobility.

| Parameter | Predicted Potential for this compound | Key Influencing Factors |

| Bioaccumulation (BCF) | Low to moderate. | Octanol-water partition coefficient (Log Kow), ionization state (pKa). |

| Environmental Mobility (Koc) | Low to moderate mobility, with sorption increasing at lower pH. | Soil organic carbon content, soil pH, clay content. |

Future Research Directions and Translational Perspectives

Emerging Methodologies for Synthesis and Characterization

The synthesis of (E)-N-methyl-3-phenylprop-2-en-1-amine and related N-alkylated cinnamylamine (B1233655) derivatives is an area of active research, driven by the need for more efficient, selective, and sustainable chemical processes. rsc.org Future research is increasingly focused on moving away from traditional multi-step syntheses, which often involve harsh reagents and generate significant waste, towards more elegant and environmentally benign methodologies. rsc.orgresearchgate.net

One of the most promising emerging areas is the application of biocatalysis. uniovi.es Enzymes such as transaminases are being explored for the stereoselective amination of corresponding ketones or alcohols, offering high selectivity under mild reaction conditions. uniovi.es For instance, a one-pot, two-step bienzymatic process using a laccase/TEMPO system for alcohol oxidation followed by a transaminase for amination has shown success for converting racemic aromatic secondary alcohols into enantioenriched amines with excellent conversion rates. uniovi.es Metabolic engineering of microorganisms to produce cinnamylamine from cinnamic acid has also been demonstrated, achieving high yields and conversions, which could theoretically be adapted for N-methylated derivatives. nih.gov

Advances in catalysis are also providing new synthetic routes. This includes the development of novel metal-based catalysts and organocatalysts for reductive amination and related C-N bond-forming reactions. beilstein-journals.orgnih.gov Electrochemical reductive amination is another burgeoning field, which minimizes the use of stoichiometric chemical reductants, thereby reducing waste. rsc.org Protocols using recoverable reaction media, such as acetonitrile-water azeotropes, are being developed to further enhance the environmental credentials of these processes. rsc.org The use of deep eutectic solvents (DESs) as greener alternatives to traditional organic solvents is also gaining traction in amine synthesis. mdpi.com

For characterization, while standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remain fundamental for structural elucidation, future directions may involve more sophisticated analytical methods. mdpi.com Advanced mass spectrometry techniques can provide detailed information on reaction intermediates and byproducts, aiding in mechanism elucidation and process optimization. Chiral chromatography methods will be crucial for analyzing the enantiomeric purity of products from asymmetric syntheses.

| Methodology | Key Advantages | Potential Challenges | Relevant Research Areas |

|---|---|---|---|

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, mild reaction conditions, reduced environmental impact. uniovi.es | Enzyme stability, substrate scope, cost of enzymes. | Enzyme engineering, process optimization, one-pot cascade reactions. uniovi.es |

| Electrochemical Reductive Amination | Avoids stoichiometric chemical reductants, minimizes waste, potential for high energy efficiency. rsc.org | Electrode material selection, scalability, solvent/electrolyte recovery. rsc.org | Development of novel electrode materials, use of recoverable reaction media. rsc.org |

| Green Catalysis in Deep Eutectic Solvents (DESs) | Use of biodegradable and low-toxicity solvents, potential for catalyst recycling, enhanced reaction rates. mdpi.com | Solvent viscosity, substrate solubility, separation of product from DES. mdpi.com | Design of new DESs, metal-based catalysis in DESs, integration with biocatalysis. mdpi.com |

| Photoredox Catalysis | Mild reaction conditions, access to unique reaction pathways via radical intermediates. rsc.org | Catalyst cost and stability, scalability of photochemical reactions. | Development of new photocatalysts, application in decarboxylative cross-coupling reactions. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

While this compound itself is not extensively studied for its biological activity, its structural analogs provide a strong rationale for future pharmacological investigation. The cinnamyl group is a well-known pharmacophore present in various bioactive molecules. nih.gov A significant translational perspective lies in leveraging the existing knowledge of related compounds to guide the exploration of novel therapeutic applications for this specific amine.

A primary area for investigation is in antifungal drug development. The structurally related compound, cinnamylamine, is a known intermediate in the synthesis of the antifungal agent naftifine, which is effective against a range of dermatophytes. nih.gov This suggests that this compound could serve as a precursor or a lead compound for a new generation of antifungal agents with potentially improved efficacy or pharmacokinetic profiles.